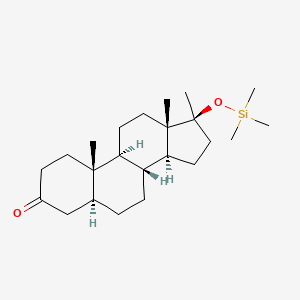
N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This reaction typically takes place at room temperature and can be carried out in various solvents, including methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yields and purity.
Analyse Chemischer Reaktionen
N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed using reagents such as oxalyl chloride in methanol, trifluoroacetic acid (TFA), or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxalyl chloride, TFA, and various organic solvents. The major products formed from these reactions are the deprotected amino compounds and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical tool for the protection of amino groups during peptide synthesis and other organic transformations.
Medicinal Chemistry: The compound is employed in the synthesis of medicinally active compounds, including inhibitors of enzymes such as IDO1 and DNA Pol gamma.
Biological Studies: It is used in studies involving the modification and analysis of proteins and peptides.
Wirkmechanismus
The mechanism of action of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin involves the protection of amino groups through the formation of Boc-protected intermediates. This protection prevents unwanted side reactions during synthetic transformations, allowing for selective modification of other functional groups. The Boc group can be selectively removed under mild conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin is unique in its dual protection of both the amino and hydroxyl groups. Similar compounds include:
N-Boc-protected Amino Acids: These compounds have a single Boc group protecting the amino group and are commonly used in peptide synthesis.
N,O-Bis(tert-butoxycarbonyl)-hydroxylamine: This compound has similar protective groups but is used for different synthetic purposes.
The uniqueness of this compound lies in its ability to protect both the amino and hydroxyl groups simultaneously, making it a valuable tool in complex synthetic transformations .
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-acetamidoethyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O6/c1-14(25)23-11-10-15-13-24(19(26)29-21(2,3)4)18-9-8-16(12-17(15)18)28-20(27)30-22(5,6)7/h8-9,12-13H,10-11H2,1-7H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQMPLGGLYQKHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6'-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid ethyl ester](/img/structure/B589521.png)
![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)



![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)


![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)
